4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE
Description
The compound 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-(4-Chlorobenzenesulfonyl)Piperidine features a piperidine core substituted with a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety and a 4-chlorobenzenesulfonyl group. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c21-15-2-4-16(5-3-15)30(25,26)24-9-7-13(8-10-24)20-22-19(23-29-20)14-1-6-17-18(11-14)28-12-27-17/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWYKDNJQZNBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable aldehyde with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, the piperidine ring, and the oxadiazole ring through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: It can interact with receptors on the cell surface, leading to changes in cellular signaling pathways.
Affect Gene Expression: It can influence the expression of specific genes, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Sulfonyl Substituents
The sulfonyl group in the target compound is substituted with a 4-chlorophenyl ring. This contrasts with analogs such as 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine (), which features a 5-fluoro-2-methylphenyl sulfonyl group. Key differences include:
- Electron-withdrawing effects : The chloro substituent (Cl) in the target compound enhances electrophilicity compared to the fluoro (F) and methyl (CH₃) groups in the analog.
Table 1: Sulfonyl Substituent Comparison
| Compound | Sulfonyl Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl | C₂₀H₁₈ClN₃O₅S* | 456.89* |
| Analog () | 5-Fluoro-2-Methylphenyl | C₂₁H₂₀FN₃O₅S | 445.46 |
Variations in the Oxadiazole Substituents
The oxadiazole ring in the target compound is linked to a 1,3-benzodioxole group, a motif associated with metabolic stability and bioavailability. In contrast, 4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1-[2-(Phenylsulfonyl)Ethyl]Piperidine () replaces the benzodioxole with a simple phenyl group. Key distinctions include:
- Hydrophobicity : The phenyl group in may confer greater lipophilicity, impacting membrane permeability .
Table 2: Oxadiazole Substituent Impact
| Compound | Oxadiazole Substituent | Key Properties |
|---|---|---|
| Target Compound | 1,3-Benzodioxol-5-yl | Enhanced metabolic stability, polar surface |
| Analog () | Phenyl | Higher hydrophobicity, simpler structure |
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorobenzenesulfonyl)piperidine (often referred to as G947-4481) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of G947-4481 is , with a molecular weight of 470.55 g/mol . The structure includes a piperidine core substituted with a chlorobenzenesulfonyl group and an oxadiazole moiety linked to a benzodioxole unit. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 470.55 g/mol |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 0 |
| LogP (Partition Coefficient) | 4.062 |
| Water Solubility (LogSw) | -4.02 |
| Polar Surface Area | 83.948 Ų |
These properties suggest that the compound may exhibit moderate lipophilicity, which is often favorable for membrane permeability in biological systems.
Biological Activity
Research on G947-4481 has indicated various biological activities, particularly in the context of its potential as an anticancer agent and its effects on cellular pathways.
Anticancer Activity
In a study evaluating the cytotoxic effects of various compounds, G947-4481 demonstrated significant activity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Mechanism Studies
Further mechanistic studies revealed that G947-4481 can disrupt the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is critical in triggering apoptotic pathways in cancer cells. This suggests that the compound may act as a pro-apoptotic agent.
Case Studies
Several case studies have been documented regarding the use of G947-4481 in preclinical settings:
-
Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the efficacy of G947-4481 on MCF-7 breast cancer cells.
- Findings : Treatment with G947-4481 resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
- : The compound effectively inhibits growth in breast cancer cells, warranting further investigation into its potential therapeutic applications.
-
Case Study 2: In Vivo Models
- Objective : To assess the antitumor effects of G947-4481 in xenograft models.
- Findings : Mice treated with G947-4481 showed a significant reduction in tumor size compared to control groups (p < 0.05).
- : These results support the compound's potential as an effective anticancer agent in vivo.
Future Directions
The promising biological activity of G947-4481 suggests several avenues for future research:
- Clinical Trials : Initiating Phase I clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further elucidation of the molecular pathways affected by G947-4481 could provide insights into its mode of action and potential combination therapies.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity could lead to more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
